molecular formula C16H15N3O3 B4910860 N-(3-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4910860
M. Wt: 297.31 g/mol
InChI Key: RVYODGFIVMXRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both oxazole and pyridine rings in its structure contributes to its unique chemical properties and potential pharmacological activities.

Future Directions

Further studies could focus on the synthesis optimization, detailed characterization, and biological evaluation of this compound. Its potential as a therapeutic agent could be explored through in vitro and in vivo studies .

Biochemical Analysis

Biochemical Properties

N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, an enzyme responsible for the biosynthesis of androgens and estrogens . The compound’s interaction with CYP17 involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the production of steroid hormones.

Cellular Effects

N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in gene expression patterns . This modulation can result in either the promotion or inhibition of cell growth, depending on the cellular context.

Molecular Mechanism

The molecular mechanism of N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or the reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall metabolic homeostasis. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and therapeutic potential.

Subcellular Localization

N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process . The resulting product is then purified through recrystallization to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-(3-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(4’-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine: Similar structure but with different substituents, leading to variations in biological activity.

    6-cyclopropyl-N-(3-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Another derivative with a cyclopropyl group, showing different pharmacological properties.

Uniqueness

N-(3-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and dimethyl groups enhances its potential as a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-9-7-13(14-10(2)19-22-16(14)17-9)15(20)18-11-5-4-6-12(8-11)21-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYODGFIVMXRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.